molecular formula C28H32Na2O8S2 B560017 Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate CAS No. 90458-75-6

Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate

Cat. No.: B560017
CAS No.: 90458-75-6
M. Wt: 606.7 g/mol
InChI Key: ABZNEHKRFLKURR-HPKCLRQXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecamsule.2Na, also known as Sodium ( (1,4-phenylenebis (methanylylidene))bis (7,7-dimethyl-2-oxobicyclo [2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate, is a sodium salt form of Ecamsule. It is widely recognized for its use as an active ingredient in sunscreens, providing broad-spectrum protection against ultraviolet A (UVA) rays. Ecamsule is known for its excellent photostability and water solubility, making it an ideal component in various skincare products .

Scientific Research Applications

Ecamsule.2Na has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound to study photostability and photochemical reactions.

Biology:

  • Investigated for its protective effects against UV-induced damage in biological systems.

Medicine:

Industry:

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ecamsule.2Na involves the reaction of terephthalylidene dicamphor sulfonic acid with sodium hydroxide. The process typically requires controlled conditions to ensure the formation of the desired sodium salt. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, and at a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of Ecamsule.2Na follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ecamsule.2Na primarily undergoes photochemical reactions due to its role as a UV filter. It can also participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Photochemical Reactions: Exposure to ultraviolet light.

    Substitution Reactions: Reagents such as potassium chloride or calcium chloride under aqueous conditions.

Major Products Formed:

Mechanism of Action

Ecamsule.2Na is compared with other organic UVA sunscreening agents such as:

  • Bemotrizinol
  • Avobenzone
  • Bisoctrizole
  • Benzophenone-3 (Oxybenzone)
  • Octocrylene

Uniqueness:

Comparison with Similar Compounds

  • Bemotrizinol: Another photostable UV filter with broad-spectrum protection.
  • Avobenzone: Known for its ability to absorb the full spectrum of UVA rays but less photostable.
  • Bisoctrizole: A broad-spectrum UV filter with high photostability.
  • Benzophenone-3 (Oxybenzone): Effective against both UVA and UVB rays but has raised safety concerns.
  • Octocrylene: Provides UVB protection and stabilizes other UV filters .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate involves the condensation of two molecules of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-carbaldehyde with one molecule of 1,4-phenylenediamine, followed by the reaction of the resulting bis-imine with sodium methanesulfonate.", "Starting Materials": [ "7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-carbaldehyde", "1,4-phenylenediamine", "sodium methanesulfonate" ], "Reaction": [ "Step 1: Mix 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-carbaldehyde (2 equivalents) and 1,4-phenylenediamine (1 equivalent) in a solvent such as ethanol or methanol.", "Step 2: Heat the mixture at reflux temperature (around 80-100°C) for several hours, until a yellow solid precipitates.", "Step 3: Filter the solid and wash it with cold solvent to obtain the bis-imine product.", "Step 4: Dissolve the bis-imine product in a solvent such as methanol or ethanol.", "Step 5: Add sodium methanesulfonate (1 equivalent) to the solution and stir at room temperature for several hours.", "Step 6: Filter the resulting solid and wash it with cold solvent to obtain the final product, Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate." ] }

CAS No.

90458-75-6

Molecular Formula

C28H32Na2O8S2

Molecular Weight

606.7 g/mol

IUPAC Name

disodium;[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13+,20-14+;;

InChI Key

ABZNEHKRFLKURR-HPKCLRQXSA-L

Isomeric SMILES

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)[O-])/C1CC2)CS(=O)(=O)[O-])C.[Na+].[Na+]

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]

Synonyms

Ecamsule·2Na;  Bicyclo[2.2.1]​heptane-​1-​methanesulfonic acid, 3,​3'-​(1,​4-​phenylenedimethylidy​ne)​bis[7,​7-​dimethyl-​2-​oxo-​, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate
Reactant of Route 2
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate
Reactant of Route 3
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.